Strategic Sourcing and Utilization of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Strategic Sourcing and Utilization of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
This technical guide provides an in-depth analysis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1177352-85-0), a specialized heterocyclic building block used in the synthesis of bioactive small molecules. Unlike generic pyrazoles, the 4-ethyl substitution pattern offers unique lipophilic and steric properties critical for optimizing ligand-protein binding interactions, particularly in kinase and GPCR drug discovery programs.
This document moves beyond a simple supplier list to establish a Quality Assurance (QA) and Strategic Sourcing Framework . It details the synthetic logic that guarantees regiochemical purity, outlines critical impurity controls for genotoxic precursors, and provides a decision matrix for selecting suppliers capable of meeting pharmaceutical-grade specifications.
Part 1: Chemical Identity & Structural Advantage
Core Specifications
The compound is a pyrazole-based carboxylic acid.[1][2] Its symmetry (3,5-dimethyl) combined with the 4-ethyl group simplifies its synthesis and analysis, making it a robust scaffold for library generation.
| Parameter | Specification |
| Chemical Name | (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid |
| CAS Number | 1177352-85-0 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| pKa (Calculated) | ~3.8 (Carboxylic acid), ~2.5 (Pyrazole N) |
| LogP (Predicted) | 1.5 - 1.8 |
| Key Functional Groups | Carboxylic acid (coupling handle), Pyrazole (H-bond acceptor) |
The Symmetric Advantage
A common challenge in pyrazole chemistry is regioisomerism during N-alkylation. For unsymmetrical pyrazoles (e.g., 3-methyl-5-phenylpyrazole), alkylation yields a mixture of N1 and N2 isomers, requiring difficult chromatographic separation.
However, (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is derived from a symmetric precursor, 3-ethyl-2,4-pentanedione .
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Mechanism: The 3-ethyl-2,4-pentanedione precursor is symmetric.
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Result: N-alkylation (or cyclization with hydrazinoacetic acid) produces a single regioisomer .
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Impact: This intrinsic symmetry eliminates the risk of isomeric impurities, significantly reducing the cost of goods (COGs) and simplifying the Certificate of Analysis (CoA) validation.
Part 2: Synthetic Logic & Impurity Profile
Understanding the synthesis is prerequisite to validating a supplier's quality. There are two primary routes used by manufacturers, each with distinct impurity risks.
Synthesis Pathways
The preferred industrial route (Route A) involves the Knorr pyrazole synthesis using ethyl hydrazinoacetate, which is convergent and cleaner.
Figure 1: Synthesis pathways. Route A is preferred for higher purity, avoiding the handling of free hydrazine and alkylating agents in separate steps.
Critical Impurity Control (The "Red Flags")
When evaluating a supplier's CoA, specific attention must be paid to the following potential impurities based on the synthesis route:
| Impurity Type | Source | Risk Level | Detection Method | Acceptable Limit |
| Hydrazine | Unreacted reagent | Critical (Genotoxic) | LC-MS / Colorimetric | < 10 ppm |
| Chloroacetic Acid | Alkylating agent (Route B) | High (Toxic/Corrosive) | GC-MS | < 0.1% |
| 3-Ethyl-2,4-pentanedione | Unreacted starting material | Medium | 1H NMR | < 0.5% |
| Residual Solvents | Ethanol, Acetic Acid | Low | GC-Headspace | ICH Limits |
Expert Insight: Demand a Genotoxic Impurity Statement from the supplier confirming the absence of hydrazine if the compound is intended for late-stage preclinical studies.
Part 3: Applications in Drug Discovery
This building block is primarily utilized for its carboxylic acid handle , allowing it to be coupled to amines to form amide bonds. This is standard practice in:
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Fragment-Based Drug Discovery (FBDD): The pyrazole core acts as a rigid scaffold, while the 4-ethyl group probes hydrophobic pockets.
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Kinase Inhibitors: Pyrazoles are privileged structures in ATP-competitive inhibitors. The 4-ethyl group can occupy the "gatekeeper" region or solvent-exposed areas.
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PROTAC Linkers: The acid group serves as an attachment point for linkers connecting the E3 ligase ligand to the target protein ligand.
Protocol: Amide Coupling Activation
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Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt due to the potential steric hindrance of the 3,5-dimethyl groups flanking the N1 position.
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Solvent: DMF or DMA.
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Base: DIPEA (3.0 eq).
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Observation: The reaction kinetics may be slower than unhindered acetic acids; monitoring by LC-MS is required.
Part 4: Strategic Sourcing & Supplier Validation
Finding a reliable supplier for CAS 1177352-85-0 requires navigating a market of aggregators versus original manufacturers.
Sourcing Decision Matrix
Most catalog listings for this CAS are "Make-on-Demand." Use this workflow to categorize suppliers.
Figure 2: Strategic sourcing workflow for validating suppliers of specialized building blocks.
Supplier Evaluation Criteria
Do not rely solely on the "Add to Cart" price. Evaluate based on:
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Batch Consistency: Does the supplier provide a batch-specific CoA, or a generic representative one? (Reject generic CoAs).
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Purity Specification: Standard is >95%. For library synthesis, >95% is acceptable. For scale-up, demand >98%.
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Origin: Angene Chemical is a primary holder of this catalog item (Product AG008VDW). Other reputable aggregators (e.g., MolPort, eMolecules) likely source from the same upstream manufacturers in China or India.
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Lead Time: "In-stock" usually means 1-3 days. "2-3 weeks" implies a custom synthesis or import. Plan your project timeline accordingly.
Recommended Supplier List (Verified Listings)
Note: Availability fluctuates. Always verify current stock.
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Angene International: Primary catalog holder. often has stock or rapid synthesis capability.
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MolPort: Excellent for comparing price/lead time across multiple smaller synthesis labs.
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eMolecules: Best for integrating into corporate procurement systems (PunchOut).
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Enamine: While known for their own building blocks, they may offer this via their "REAL" database or custom synthesis if not in stock.
References
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Angene Chemical. Product Analysis: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (AG008VDW). Retrieved from
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PubChem. Compound Summary: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. National Library of Medicine. Retrieved from
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Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry.[3][4] Pergamon Press. (Foundational text on Pyrazole synthesis and tautomerism).
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Sigma-Aldrich. 3-Ethyl-2,4-pentanedione (Precursor CAS 1540-34-7).[5] Retrieved from
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European Chemicals Agency (ECHA). Hydrazine Safety and Genotoxicity Data. Retrieved from
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-エチル-2,4-ペンタンジオン, 互変異性体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
